Cas no 137736-06-2 (4-(4-Fluorophenoxy)benzaldehyde)

4-(4-Fluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring a fluorophenoxy substituent, enhances reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex molecules. The compound exhibits excellent stability under standard conditions, ensuring consistent performance in synthetic workflows. Its high purity and well-defined chemical properties facilitate precise modifications, particularly in the development of bioactive compounds and advanced materials. The presence of the fluorine atom further improves metabolic stability in drug candidates, underscoring its utility in medicinal chemistry research. This reagent is commonly employed in fine chemical synthesis and specialty material production.
4-(4-Fluorophenoxy)benzaldehyde structure
137736-06-2 structure
Product name:4-(4-Fluorophenoxy)benzaldehyde
CAS No:137736-06-2
MF:C13H9FO2
MW:216.2078
MDL:MFCD01631896
CID:91772
PubChem ID:3856802

4-(4-Fluorophenoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluorophenoxy)benzaldehyde
    • 4-(4-fluoro-phenoxy)-benzaldehyde
    • 4-(4-fluorophenoxy)-benzaldehyde
    • 4-(4'-Fluorophenoxy)benzaldehyde
    • 661287_ALDRICH
    • AC1MYHLJ
    • AC1Q4MP1
    • ACMC-209ceq
    • CTK7H9473
    • p-(4-fluorophenoxy)benzaldehyde
    • PubChem23015
    • 4-Fluoro-4'-formyldiphenyl Ether
    • Benzaldehyde, 4-(4-fluorophenoxy)-
    • 4-(4 -Fluorophenoxy)benzaldehyde
    • YUPBWHURNLRZQL-UHFFFAOYSA-
    • 4-(4-fluorophenoxyl)benzaldehyde
    • YUPBWHURNLRZQL-UHFFFAOYSA-N
    • 4-(4-fluoranylphenoxy)benzaldehyde
    • EBD35229
    • SBB079095
    • AR1937
    • 4-(4/'-FLUOROPHENOXY)BENZALDEHYDE
    • Z335440798
    • FT-0643273
    • EN300-159983
    • AKOS000260312
    • 4-(4-Fluorophenoxy)benzaldehyde, 97%
    • F0537
    • MFCD01631896
    • DTXSID10397413
    • A807301
    • J-007054
    • SY051396
    • SCHEMBL184204
    • AC-10341
    • InChI=1/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
    • CS-0084167
    • AS-8723
    • 137736-06-2
    • DB-042401
    • DTXCID00348272
    • MDL: MFCD01631896
    • Inchi: 1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
    • InChI Key: YUPBWHURNLRZQL-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])OC1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]

Computed Properties

  • Exact Mass: 216.05867
  • Monoisotopic Mass: 216.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 75.0 to 79.0 deg-C
  • Boiling Point: 317.6±27.0 °C at 760 mmHg
  • Flash Point: 141.1±18.6 °C
  • Refractive Index: 1.591
  • PSA: 26.3
  • LogP: 3.43050
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C
  • Solubility: Not determined

4-(4-Fluorophenoxy)benzaldehyde Security Information

4-(4-Fluorophenoxy)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-159983-10.0g
4-(4-fluorophenoxy)benzaldehyde
137736-06-2 95%
10.0g
$281.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154807-100g
4-(4-Fluorophenoxy)benzaldehyde
137736-06-2 98%
100g
¥2464 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154807-1g
4-(4-Fluorophenoxy)benzaldehyde
137736-06-2 98%
1g
¥58 2023-04-15
Enamine
EN300-159983-2.5g
4-(4-fluorophenoxy)benzaldehyde
137736-06-2 95%
2.5g
$85.0 2023-07-09
TRC
F401578-50mg
4-(4-Fluorophenoxy)benzaldehyde
137736-06-2
50mg
$ 50.00 2022-06-05
TRC
F401578-500mg
4-(4-Fluorophenoxy)benzaldehyde
137736-06-2
500mg
$ 80.00 2022-06-05
AstaTech
AR1937-25/G
4-(4-FLUOROPHENOXY)BENZALDEHYDE
137736-06-2 95%
25g
$89 2023-09-16
Enamine
EN300-159983-0.1g
4-(4-fluorophenoxy)benzaldehyde
137736-06-2 95%
0.1g
$26.0 2023-07-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
661287-5G
4-(4-Fluorophenoxy)benzaldehyde
137736-06-2 97%
5G
¥2950.1 2022-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0537-5g
4-(4-Fluorophenoxy)benzaldehyde
137736-06-2 98.0%(GC)
5g
¥2235.0 2022-05-30

Additional information on 4-(4-Fluorophenoxy)benzaldehyde

4-(4-Fluorophenoxy)benzaldehyde: A Comprehensive Overview

4-(4-Fluorophenoxy)benzaldehyde (CAS No. 137736-06-2) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, also referred to as 4-fluoro phenoxy benzaldehyde, has garnered attention due to its unique chemical properties and potential for use in advanced chemical synthesis.

The molecular structure of 4-(4-Fluorophenoxy)benzaldehyde consists of a benzene ring substituted with a phenoxy group at the para position, which is further fluorinated. This arrangement imparts the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its reactivity and selectivity are exploited to construct complex structures.

From a synthetic perspective, 4-(4-Fluorophenoxy)benzaldehyde can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have demonstrated that the presence of the fluorine atom enhances the reactivity of the phenoxy group, facilitating its transformation into other functional groups. This has led to its use as an intermediate in the preparation of heterocyclic compounds, which are of great interest in drug discovery.

In terms of applications, 4-(4-Fluorophenoxy)benzaldehyde has shown promise in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to undergo various condensation reactions has made it a valuable building block in the construction of bioactive compounds with improved efficacy and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 4-(4-Fluorophenoxy)benzaldehyde with greater accuracy. These studies have provided insights into its potential for use in organic electronics and optoelectronic materials. For instance, its conjugated system may contribute to the development of materials with tailored optical and electronic properties.

The compound's physical properties, such as solubility and stability, are critical considerations for its practical applications. Experimental data indicate that 4-(4-Fluorophenoxy)benzaldehyde exhibits moderate solubility in organic solvents and is stable under ambient conditions. However, care must be taken during handling to avoid exposure to strong oxidizing agents or prolonged heating, which could lead to decomposition.

In conclusion, 4-(4-Fluorophenoxy)benzaldehyde (CAS No. 137736-06-2) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of innovative chemical products.

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Amadis Chemical Company Limited
(CAS:137736-06-2)4-(4-Fluorophenoxy)benzaldehyde
A807301
Purity:99%
Quantity:100g
Price ($):230.0